molecular formula C21H17BrN2O6S B305770 [4-Bromo-2-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid

[4-Bromo-2-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid

Cat. No. B305770
M. Wt: 505.3 g/mol
InChI Key: AZKVPKZMSADNBC-RQZCQDPDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-Bromo-2-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BDM-I, and it is a thiazolidinone derivative that has been synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of BDM-I is not fully understood, but it is believed to involve the inhibition of key enzymes involved in various metabolic pathways. BDM-I has been shown to inhibit the activity of enzymes such as tyrosinase, which is involved in melanin synthesis, and acetylcholinesterase, which is involved in the degradation of acetylcholine.
Biochemical and Physiological Effects
BDM-I has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that BDM-I can inhibit the growth of cancer cells and induce apoptosis. BDM-I has also been shown to modulate the activity of enzymes involved in various metabolic pathways, including tyrosinase and acetylcholinesterase. In vivo studies have demonstrated that BDM-I can reduce inflammation and oxidative stress in animal models.

Advantages and Limitations for Lab Experiments

BDM-I has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, and it has been extensively studied for its potential applications in various fields. However, BDM-I also has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, the compound may have potential side effects that have not yet been fully characterized.

Future Directions

There are several future directions for research on BDM-I. One potential area of research is the development of BDM-I derivatives with improved potency and selectivity. Another area of research is the investigation of BDM-I as a potential therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Finally, further studies are needed to fully elucidate the mechanism of action of BDM-I and its potential side effects.

Synthesis Methods

The synthesis of BDM-I involves several steps, including the condensation of 4-bromo-2-hydroxybenzaldehyde with 2-aminothiazolidin-4-one, followed by the reaction of the resulting product with 2-oxo-2-(4-toluidino)acetic acid. The final step involves the coupling of the obtained intermediate with 4-chlorophenoxyacetic acid to yield BDM-I.

Scientific Research Applications

BDM-I has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, BDM-I has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In biochemistry, BDM-I has been studied for its ability to modulate the activity of enzymes involved in various metabolic pathways. In pharmacology, BDM-I has been evaluated for its potential as a therapeutic agent for various diseases.

properties

Product Name

[4-Bromo-2-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid

Molecular Formula

C21H17BrN2O6S

Molecular Weight

505.3 g/mol

IUPAC Name

2-[4-bromo-2-[(E)-[3-[2-(4-methylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid

InChI

InChI=1S/C21H17BrN2O6S/c1-12-2-5-15(6-3-12)23-18(25)10-24-20(28)17(31-21(24)29)9-13-8-14(22)4-7-16(13)30-11-19(26)27/h2-9H,10-11H2,1H3,(H,23,25)(H,26,27)/b17-9+

InChI Key

AZKVPKZMSADNBC-RQZCQDPDSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C\C3=C(C=CC(=C3)Br)OCC(=O)O)/SC2=O

SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=C(C=CC(=C3)Br)OCC(=O)O)SC2=O

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=C(C=CC(=C3)Br)OCC(=O)O)SC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.